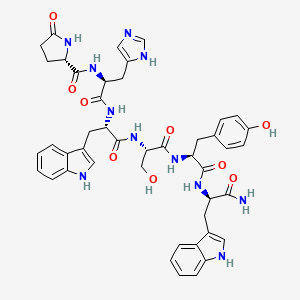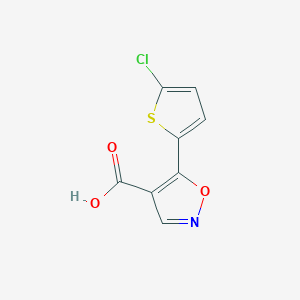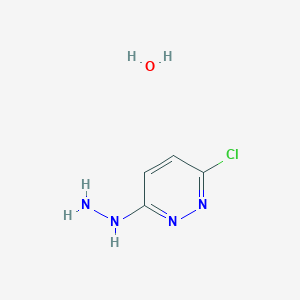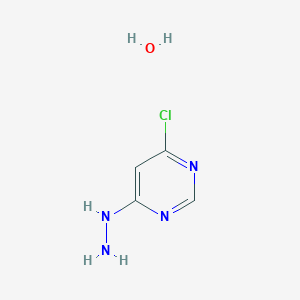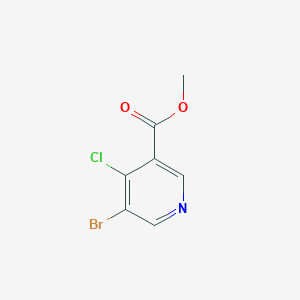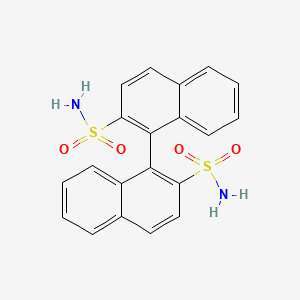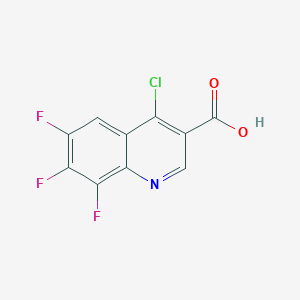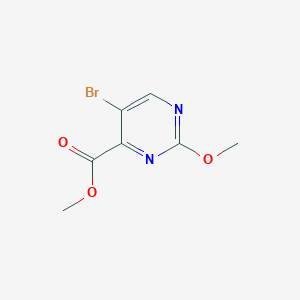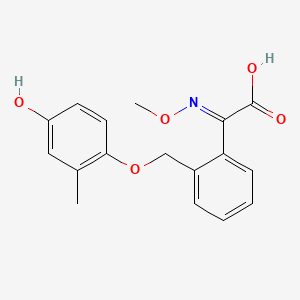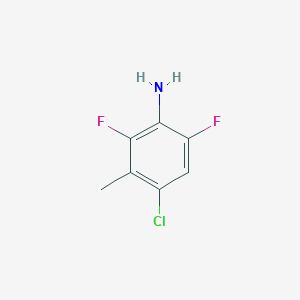
4-氯-2,6-二氟-3-甲基苯胺
概述
描述
“4-Chloro-2,6-difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H6ClF2N . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2,6-difluoro-3-methylaniline” can be represented by the InChI code: 1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2,6-difluoro-3-methylaniline” include a molecular weight of 177.58 . It is a powder in physical form .科学研究应用
光谱分析
4-氯-2,6-二氟-3-甲基苯胺已经成为光谱分析的研究对象。傅里叶变换红外(FTIR)和FT-拉曼光谱分析,以及从头算计算已经应用于类似化合物,如4-氯-2-甲基苯胺和4-氯-3-甲基苯胺。这些分析有助于理解振动模式以及氯和甲基等取代基对这些模式的影响 (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009)。
合成和表征
该化合物参与了各种合成过程。例如,它已被用于合成特定苯甲酸酯衍生物 (Thornton & Jarman, 1990)。此外,其衍生物已被合成并用于抗氧化活性的表征,展示了其在开发具有理想性质的新化合物方面的潜力 (Topçu等,2021)。
实验研究
在实验研究中,该化合物已被用于通过单细胞凝胶电泳实验研究DNA损伤,突显了其在遗传学和毒理学研究中的潜力 (Przybojewska, 1997)。
化学合成
4-氯-2,6-二氟-3-甲基苯胺在合成各种化学化合物中发挥作用,例如肟衍生物和喹啉衍生物,展示了其在有机合成中的多功能性 (You Qidong, 2009), (Abdelal et al., 2017)。
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in enzyme activity and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-difluoro-3-methylaniline. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Chloro-2,6-difluoro-3-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interactions between 4-Chloro-2,6-difluoro-3-methylaniline and these enzymes can lead to changes in the metabolic pathways, affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 4-Chloro-2,6-difluoro-3-methylaniline on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation or downregulation of specific genes involved in detoxification processes. Additionally, 4-Chloro-2,6-difluoro-3-methylaniline can affect the function of various cell types, including hepatocytes and neurons, by altering their metabolic activities and signaling mechanisms .
Molecular Mechanism
At the molecular level, 4-Chloro-2,6-difluoro-3-methylaniline exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, affecting neuronal function and behavior. Additionally, 4-Chloro-2,6-difluoro-3-methylaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-2,6-difluoro-3-methylaniline in laboratory settings are crucial for understanding its long-term effects. Over time, this compound can undergo various chemical transformations, leading to the formation of metabolites with different biological activities. Studies have shown that 4-Chloro-2,6-difluoro-3-methylaniline can remain stable under specific conditions, but its degradation products may exhibit different effects on cellular functions. Long-term exposure to this compound in vitro or in vivo can result in cumulative changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,6-difluoro-3-methylaniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, 4-Chloro-2,6-difluoro-3-methylaniline can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can be observed through changes in biochemical markers and histopathological examinations .
Metabolic Pathways
4-Chloro-2,6-difluoro-3-methylaniline is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and monoamine oxidases. These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Chloro-2,6-difluoro-3-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into hepatocytes, where it undergoes metabolic transformations. The distribution pattern of 4-Chloro-2,6-difluoro-3-methylaniline can influence its biological activity and toxicity .
Subcellular Localization
4-Chloro-2,6-difluoro-3-methylaniline can localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often directed by targeting signals or post-translational modifications. The subcellular distribution of 4-Chloro-2,6-difluoro-3-methylaniline can affect its activity and function, as it may interact with different biomolecules within these compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-chloro-2,6-difluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVPVNGNTABHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

